Computed logP of 3-Ethyl-1-methylpiperazine vs. 1-Methylpiperazine and 1-Ethylpiperazine
3-Ethyl-1-methylpiperazine exhibits a computed logP of 0.59, which is substantially higher (more lipophilic) than 1-methylpiperazine (logP -0.21 to -0.57) and 1-ethylpiperazine (logP -0.1 to 0.35) . This difference indicates that the combined ethyl and methyl substitution pattern in the 3,1-arrangement increases the compound's partition coefficient by approximately 0.8–1.2 log units relative to the mono-substituted comparators.
| Evidence Dimension | Lipophilicity (computed logP) |
|---|---|
| Target Compound Data | logP = 0.59 |
| Comparator Or Baseline | 1-Methylpiperazine: logP = -0.21 (BocSci), -0.57 (ChemicalBook), -0.18 (ChemSrc); 1-Ethylpiperazine: logP = 0.18 (BocSci), -0.1 (ChemicalBook), 0.35 (ChemSrc) |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.2 vs. 1-methylpiperazine; ΔlogP ≈ +0.25 to +0.8 vs. 1-ethylpiperazine |
| Conditions | Computed logP values from vendor and database sources; no standardized single-laboratory measurement across all compounds |
Why This Matters
Higher logP can enhance passive membrane permeability and blood-brain barrier penetration, a critical design parameter when selecting piperazine building blocks for CNS drug discovery programs.
